molecular formula C16H14Cl3N3O3S B11530244 N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Cat. No.: B11530244
M. Wt: 434.7 g/mol
InChI Key: MUJLRLYAKSCSQI-AWQFTUOYSA-N
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Description

N-(4-Chlorophenyl)-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide formation: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: May serve as a lead compound for developing new antimicrobial or anticancer agents.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of sulfonamide and hydrazone groups suggests potential for enzyme inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known antimicrobial agent.

    N-(4-Chlorophenyl)sulfonamide: Shares structural similarities but lacks the hydrazone moiety.

    2,4-Dichlorobenzaldehyde hydrazone: Similar hydrazone structure but lacks the sulfonamide group.

Uniqueness

The unique combination of chlorophenyl, dichlorophenyl, and sulfonamide groups in N-(4-Chlorophenyl)-N-({N’-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14Cl3N3O3S

Molecular Weight

434.7 g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Cl3N3O3S/c1-26(24,25)22(14-6-4-12(17)5-7-14)10-16(23)21-20-9-11-2-3-13(18)8-15(11)19/h2-9H,10H2,1H3,(H,21,23)/b20-9+

InChI Key

MUJLRLYAKSCSQI-AWQFTUOYSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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